2-[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pentafluorophenyl)acetamide
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Overview
Description
2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thienopyrimidine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Thienopyrimidine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound with 2,3,4,5,6-pentafluoroaniline under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides under basic conditions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Hydroxyl Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Industrial Applications: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-[(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE lies in its specific structural features, such as the pentafluorophenyl group, which may confer unique electronic properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C17H12F5N3O2S2 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-(3-ethyl-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
InChI |
InChI=1S/C17H12F5N3O2S2/c1-3-25-16(27)7-4-6(2)29-15(7)24-17(25)28-5-8(26)23-14-12(21)10(19)9(18)11(20)13(14)22/h4H,3,5H2,1-2H3,(H,23,26) |
InChI Key |
ODQFBJORFVAXFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F)SC(=C2)C |
Origin of Product |
United States |
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